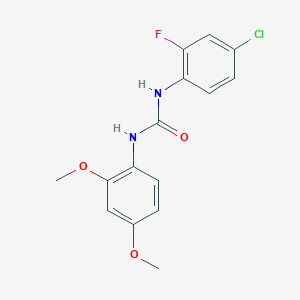![molecular formula C19H18N2O3 B5374354 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide](/img/structure/B5374354.png)
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide, also known as MNOPF, is a synthetic compound that has gained attention in the scientific community due to its potential use in medical research. MNOPF is a furamide derivative that has been synthesized through a multi-step process, and its chemical properties make it a promising candidate for further study.
Mechanism of Action
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide is believed to exert its anti-cancer and anti-Alzheimer's effects through its ability to inhibit the activity of certain enzymes. In cancer cells, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which are essential for cell growth and division. In Alzheimer's disease, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. In Alzheimer's disease, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to reduce the formation of beta-amyloid plaques, which are believed to contribute to the cognitive decline associated with the disease.
Advantages and Limitations for Lab Experiments
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques. However, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide also has several limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide. One area of interest is the development of more efficient synthesis methods for 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide, which could improve its availability for research purposes. Another area of interest is the development of new derivatives of 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent. Additionally, further research is needed to elucidate the precise mechanisms by which 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide exerts its anti-cancer and anti-Alzheimer's effects, which could lead to the development of more targeted therapies for these diseases.
Synthesis Methods
The synthesis of 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetylnaphthalen-1-amine. This intermediate is then reacted with 3-oxopentanoic acid to form the key intermediate, 3-(1-naphthylamino)-3-oxopropionic acid. This intermediate is then converted to 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide through a series of steps involving furfurylamine and acetic anhydride.
Scientific Research Applications
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been studied for its potential use in medical research, particularly in the field of cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of enzymes that are involved in the formation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
3-methyl-N-[3-(naphthalen-1-ylamino)-3-oxopropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-10-12-24-18(13)19(23)20-11-9-17(22)21-16-8-4-6-14-5-2-3-7-15(14)16/h2-8,10,12H,9,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMWPJBKKYIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5374276.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)
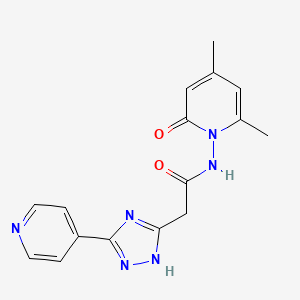
![3-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374290.png)
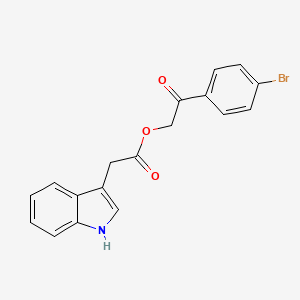
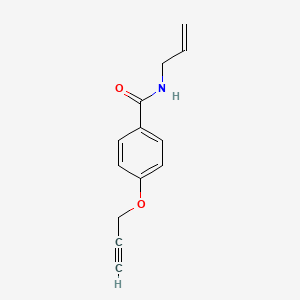
![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)
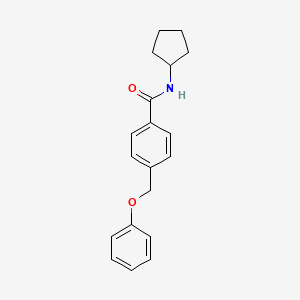
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)
![4-(4-methyl-1-piperazinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5374348.png)
